4-Amino-N,N-dimethylbenzamide

Descripción

Contextualization within Amide-Containing Organic Compounds

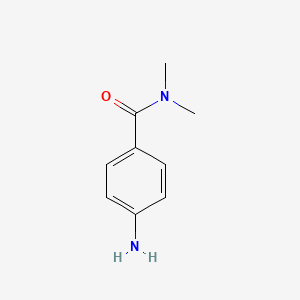

Amide-containing organic compounds represent a cornerstone of organic chemistry and biology, characterized by a carbonyl group bonded to a nitrogen atom. Within this broad class, benzamides are a significant subgroup featuring a benzene (B151609) ring attached to an amide group. ontosight.ai The chemical compound 4-Amino-N,N-dimethylbenzamide is a substituted benzamide (B126) with a distinct molecular architecture. nih.gov Its structure comprises a central benzene ring with two functional groups in a para orientation (at positions 1 and 4): an amino group (-NH₂) and a carboxamide group. The nitrogen atom of the amide functionality is further substituted with two methyl groups, classifying it as a tertiary amide (-CON(CH₃)₂). nih.gov This specific arrangement of an aromatic ring, a primary amine, and a tertiary amide imparts a unique combination of electronic properties and reactivity to the molecule, making it a subject of scientific interest.

Overview of Strategic Importance in Contemporary Chemical and Biological Research

Substituted benzamides, including this compound, are recognized as crucial scaffolds in modern chemical and biological research. Their structural framework allows for diverse chemical modifications, making them versatile building blocks for synthesizing more complex molecules. fishersci.co.ukfishersci.cathermofisher.com In medicinal chemistry, the benzamide moiety is a common feature in a wide array of therapeutic agents due to its ability to form stable interactions with biological targets like enzymes and receptors. ontosight.ai The development of aminobenzamide derivatives has been particularly fruitful in oncology research, with some compounds investigated for their potential to inhibit enzymes crucial for cancer cell survival and proliferation. sci-hub.stnih.govnih.govacs.org Beyond pharmaceuticals, these compounds are also explored in materials science for creating advanced polymers, dyes, and other specialty chemicals with unique optical or electronic properties. fishersci.co.uk

Historical Perspective of Aminobenzamide Derivatives in Scientific Discovery

The exploration of aminobenzamide derivatives has a notable history in scientific discovery, particularly within drug development. One of the earliest and most significant examples is procainamide (B1213733), a derivative of 4-aminobenzamide (B1265587), which was developed in the mid-20th century as a critical antiarrhythmic drug. Its success highlighted the therapeutic potential of the aminobenzamide scaffold and spurred further research into this class of compounds. Over the decades, scientific advancements have led to the design and synthesis of numerous aminobenzamide derivatives. For instance, 3-Aminobenzamide gained attention as a potent inhibitor of the poly (ADP-ribose) polymerase (PARP) enzyme, a key player in DNA repair, which established it as a valuable tool in cancer research and therapy studies. wikipedia.orgnih.gov More recently, research has focused on creating highly specific and potent aminobenzamide-based molecules, including macrocyclic structures and o-aminobenzamide derivatives, targeting enzymes like histone deacetylases (HDACs) and nicotinamide (B372718) phosphoribosyltransferase (NAMPT) for applications in treating cancers and other diseases. sci-hub.stnih.govacs.orgrsc.org This evolution from simple analogs to complex, rationally designed molecules underscores the enduring importance of the aminobenzamide core in the quest for new scientific tools and therapeutic agents. ethernet.edu.et

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are compiled from various chemical databases and are essential for its application in laboratory synthesis and analysis.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier/Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 6331-71-1 | nih.gov |

| Molecular Formula | C₉H₁₂N₂O | nih.gov |

| Molecular Weight | 164.20 g/mol | nih.gov |

| Canonical SMILES | CN(C)C(=O)C1=CC=C(C=C1)N | nih.gov |

| InChIKey | QEPGWLBMAAEBCP-UHFFFAOYSA-N | nih.gov |

Table 2: Physical and Spectroscopic Data

| Property | Value/Description | Source(s) |

|---|---|---|

| Physical State | Solid, typically off-white powder | wikipedia.org |

| Solubility | Very soluble in water | fishersci.co.ukfishersci.ca |

| Spectroscopy | NMR (¹H, ¹³C) and Mass Spectrometry data are available for structural confirmation. | nih.govbldpharm.comrsc.org |

Synthesis and Reactivity

The synthesis of this compound can be approached through several established organic chemistry routes. A common strategy involves the amidation of a pre-functionalized benzoic acid derivative. For instance, 4-aminobenzoic acid can be reacted with dimethylamine (B145610) in the presence of coupling reagents that facilitate the formation of the amide bond. Alternatively, routes starting from 4-nitrobenzoyl chloride can be employed, where the nitro group is later reduced to the primary amine after the formation of the N,N-dimethylamide. Another method involves the reaction of isatoic anhydride (B1165640) with dimethylamine. google.com

The reactivity of this compound is dictated by its functional groups. The primary amino group (-NH₂) on the benzene ring is nucleophilic and can participate in reactions such as acylation, alkylation, and diazotization, allowing for further structural elaboration. The tertiary amide group is generally stable but can be hydrolyzed under harsh acidic or basic conditions. The aromatic ring itself can undergo electrophilic substitution, although the reaction conditions must be chosen carefully to be compatible with the existing functional groups.

Applications in Scientific Research

Building Block in Organic Synthesis

This compound serves as a valuable intermediate and building block in organic synthesis. fishersci.co.ukfishersci.cathermofisher.combldpharm.com Its bifunctional nature, possessing both a reactive primary amine and a stable amide, allows for its incorporation into larger, more complex molecular frameworks. Chemists utilize this compound as a starting material for producing a variety of organic molecules, including dyes and other specialty chemicals. fishersci.co.ukfishersci.ca The amino group provides a convenient handle for creating new carbon-nitrogen or carbon-heteroatom bonds, making it a versatile component in the construction of diverse molecular libraries for screening and discovery purposes.

Role in Medicinal Chemistry

In medicinal chemistry, aminobenzamide derivatives are a well-established class of pharmacophores. this compound itself is used as a scaffold in the design and synthesis of potential therapeutic agents. fishersci.co.uk Researchers have investigated derivatives of aminobenzamides for their potential to interact with various biological targets, including enzymes and receptors involved in disease pathways. For example, the broader family of aminobenzamides has been studied for inhibitory effects against enzymes critical to cancer cell function, such as PARP and histone deacetylases (HDACs). sci-hub.stwikipedia.org The specific structure of this compound makes it a useful starting point for developing targeted inhibitors in drug discovery programs.

Utility in Materials Science

The structural features of this compound also lend themselves to applications in materials science. It is explored as a monomer or precursor for the synthesis of advanced materials, including specialized polymers and nanomaterials. The presence of the aromatic ring and polar functional groups can impart desirable properties, such as thermal stability or specific electronic characteristics, to the resulting materials. Its role as an intermediate allows for its integration into polymer chains or other material structures, contributing to the development of new materials with tailored functions.

Compound Index

Table 3: List of Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 6331-71-1 | C₉H₁₂N₂O |

| 3-Aminobenzamide | 3544-24-9 | C₇H₈N₂O |

| Procainamide | 51-06-9 | C₁₃H₂₁N₃O |

| Isatoic anhydride | 118-48-9 | C₈H₅NO₃ |

| 4-aminobenzoic acid | 150-13-0 | C₇H₇NO₂ |

| Dimethylamine | 124-40-3 | C₂H₇N |

Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEPGWLBMAAEBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50284378 | |

| Record name | 4-Amino-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6331-71-1 | |

| Record name | 6331-71-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6331-71-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50284378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-N,N-dimethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Engineering for 4 Amino N,n Dimethylbenzamide

Established Synthetic Pathways

The synthesis of 4-Amino-N,N-dimethylbenzamide is predominantly achieved through well-documented amidation reactions, which can be approached via several routes. These methods often involve the activation of a carboxylic acid precursor followed by reaction with an amine.

Amidation Reactions

Amidation is a cornerstone of organic synthesis and represents the most direct conceptual route to forming the amide bond in this compound.

A prevalent and classical method for synthesizing this compound begins with 4-aminobenzoic acid. This two-step process involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which is subsequently reacted with dimethylamine (B145610).

The first step is the chlorination of 4-aminobenzoic acid using thionyl chloride (SOCl₂). This reaction converts the carboxylic acid into the highly reactive 4-aminobenzoyl chloride. The process requires anhydrous conditions to prevent the hydrolysis of the acyl chloride product back to the starting material. To ensure the complete conversion of the acid, an excess of thionyl chloride is often employed. The reaction is typically heated under reflux for several hours to drive it to completion, with some procedures reporting yields of up to 100% for the acyl chloride intermediate.

Once the 4-aminobenzoyl chloride is formed, it is then subjected to amination. This is achieved by reacting the acyl chloride with dimethylamine. The nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This addition-elimination reaction results in the formation of the tertiary amide, this compound, and a molecule of hydrochloric acid. A base, such as pyridine, is often used to neutralize the HCl byproduct. shaalaa.com

| Step | Reactants | Reagents/Conditions | Product | Reported Yield |

| 1. Acyl Chloride Formation | 4-Aminobenzoic Acid | Thionyl Chloride (SOCl₂), Reflux (70-80°C), 4-16 hours, Anhydrous | 4-Aminobenzoyl Chloride | Up to 100% |

| 2. Amination | 4-Aminobenzoyl Chloride, Dimethylamine | Pyridine (or other base) | This compound | High |

Beyond the acyl chloride route, other amidation strategies exist that can circumvent the need for harsh chlorinating agents like thionyl chloride. Direct amidation methods using coupling agents are common in peptide synthesis and can be applied here. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) are used to activate the carboxylic acid, facilitating direct reaction with an amine. researchgate.net

Furthermore, recent advancements have focused on catalytic direct amidation. Lewis acids, for instance, have been shown to catalyze the amidation of unprotected amino acids, providing a more atom-economical pathway. nih.gov Another innovative approach involves the rearrangement of nitrile imines, derived from N-2-nitrophenyl hydrazonyl bromides, to construct amide bonds, a method that has proven applicable for a wide range of primary, secondary, and tertiary amides. nih.gov

Deprotection Strategies in Synthesis

In many synthetic sequences, it is advantageous to protect the reactive amino group of 4-aminobenzoic acid to prevent unwanted side reactions, especially when harsh reagents are used. A common strategy involves starting with a precursor like 4-nitrobenzoic acid.

In this approach, the nitro group serves as a protected form of the amine. The synthesis proceeds by converting 4-nitrobenzoic acid to 4-nitro-N,N-dimethylbenzamide via the corresponding acyl chloride. The final step is the reduction of the nitro group to the primary amine. This reduction is a key deprotection step. Common methods for this transformation include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C). researchgate.net

Metal-Acid Reduction: Using a metal like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). google.com Stannous chloride (SnCl₂·2H₂O) in ethanol (B145695) is also an effective reagent for this purpose. researchgate.net

The choice of reducing agent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.

| Precursor | Protection Strategy | Deprotection Reagent | Product |

| 4-Nitrobenzoic Acid | Nitro group as a protected amine | SnCl₂·2H₂O in Ethanol researchgate.net | This compound |

| 4-Nitrobenzoic Acid | Nitro group as a protected amine | Catalytic Hydrogenation (H₂/Pd-C) researchgate.net | This compound |

| 4-Nitrobenzoic Acid | Nitro group as a protected amine | Iron powder in acidic medium google.com | This compound |

Multistep Synthetic Sequences for Advanced Derivatives

The core structure of this compound serves as a building block for more complex molecules and advanced derivatives. Multistep synthetic sequences are employed to construct these larger structures, often relying on the strategic use of protecting groups and coupling reactions.

An example of such a sequence is the synthesis of N-aryl substituted derivatives. For instance, the synthesis of 4-amino-N-(4-nitrophenyl)benzamide involves a multistep process. researchgate.net The synthesis might begin with 4-nitrobenzoyl chloride, which is first reacted with a substituted aniline (B41778) (e.g., 4-nitroaniline) in the presence of a base like diisopropylethylamine (DIPEA) to form a diaryl amide. researchgate.net One of the nitro groups is then selectively reduced to an amine. This iterative process of coupling and reduction/deprotection allows for the controlled assembly of advanced derivatives with specific functionalities at different positions. researchgate.net The manipulation of various N-protecting groups is crucial for achieving high yields and stereoselectivity in complex syntheses, as demonstrated in the synthesis of oligosaccharides. nih.gov

Exploration of Novel Synthetic Routes

Research into the synthesis of amides continues to yield novel and more efficient methodologies. One such route for preparing related compounds involves starting from isatoic anhydride (B1165640). The reaction of isatoic anhydride with dimethylamine provides a direct pathway to ortho-amino-N,N-dimethylbenzamide. google.comgoogle.com This method is notable for its use of readily available starting materials and potentially milder reaction conditions compared to the thionyl chloride route. google.com

Catalytic Approaches in this compound Synthesis

The synthesis of amides, including this compound, has progressively moved from stoichiometric activation methods to more efficient catalytic strategies. A primary route involves the direct condensation of a carboxylic acid with an amine, a reaction that is thermodynamically challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. Catalysts are employed to overcome this barrier.

One significant catalytic approach is the direct amidation of 4-aminobenzoic acid with dimethylamine. Lewis acid catalysts, such as those based on boron or titanium, are effective in this transformation. Boric acid, for instance, can catalyze the direct reaction of a carboxylic acid and an amine, often with azeotropic removal of water, to drive the reaction to completion. sciepub.comresearchgate.net More advanced catalysts like titanium tetrafluoride (TiF4) have also been shown to effectively promote the direct amidation of various aromatic carboxylic acids. rsc.org While aromatic acids typically require about 10 mol% of the catalyst and reaction times of around 24 hours in refluxing toluene (B28343), these conditions provide a pathway that avoids harsh reagents. rsc.org

An alternative catalytic strategy begins with a precursor, such as 4-nitrobenzoic acid. In this multi-step process, the amide bond is formed first, yielding N,N-Dimethyl-4-nitrobenzamide. Subsequently, the nitro group is reduced to the target amino group. This reduction is commonly achieved through palladium-catalyzed hydrogenation (using Pd/C), a highly efficient and clean catalytic method that uses hydrogen gas as the reductant. researchgate.net This two-step sequence allows for the use of a broader range of reaction conditions for the amidation step without concern for the reactivity of the free amino group.

Green Chemistry Principles in Synthetic Design

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which prioritizes waste reduction, energy efficiency, and the use of less hazardous substances. ucl.ac.uk

Catalytic direct amidation is inherently a greener process compared to traditional methods. ucl.ac.uk Conventional synthesis often relies on converting the carboxylic acid to a more reactive derivative, such as an acyl chloride using thionyl chloride, or using stoichiometric coupling reagents like carbodiimides (e.g., EDC). ucl.ac.uk These methods generate significant amounts of chemical waste, often in the form of corrosive or toxic byproducts. In contrast, the direct catalytic condensation of 4-aminobenzoic acid and dimethylamine produces water as the sole theoretical byproduct, aligning with the green chemistry principle of high atom economy. sciepub.com

The use of catalysts like boric acid is particularly advantageous from a green chemistry perspective. Boric acid is inexpensive, low in toxicity, and can be used in catalytic amounts. researchgate.net Some boric acid-catalyzed amidations can even be performed under solvent-free conditions, which further reduces the environmental impact by eliminating solvent waste and simplifying product purification. researchgate.netsemanticscholar.org Biocatalysis, using enzymes to form amide bonds, represents another frontier in green synthesis, offering high selectivity and mild reaction conditions, although specific applications for this compound are still an emerging area of research. rsc.org

Optimization of Synthetic Yields and Purity

Achieving high yield and purity is a critical goal in the chemical manufacturing of this compound. This is accomplished through the systematic optimization of various process parameters and reaction conditions.

Process Parameter Optimization

The efficiency of catalytic amidation reactions is highly sensitive to process parameters such as temperature, catalyst loading, and reaction time. For a given catalytic system, these variables must be carefully balanced to maximize product output while minimizing side reactions and energy consumption. For example, in a titanium-catalyzed direct amidation, variations in catalyst concentration can have a significant effect on reaction speed and final yield.

Below is an interactive data table illustrating how key parameters might be varied in a hypothetical optimization study for the synthesis of this compound from 4-aminobenzoic acid and dimethylamine, based on findings for similar reactions. rsc.org

| Experiment ID | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 5 | 90 | 24 | 65 | 95 |

| 2 | 10 | 90 | 24 | 78 | 97 |

| 3 | 10 | 110 | 12 | 85 | 98 |

| 4 | 10 | 110 | 24 | 92 | 98 |

| 5 | 15 | 110 | 24 | 92 | 98 |

| 6 | 10 | 120 | 12 | 88 | 96 |

This table is illustrative and based on typical optimization trends for catalytic amidation reactions.

As the data suggests, increasing catalyst loading from 5% to 10% (Exp. 1 vs. 2) can improve the yield. Similarly, raising the temperature and extending the reaction time (Exp. 3 vs. 4) can further increase the conversion to the desired product. However, there is often a point of diminishing returns, where increasing catalyst loading further (Exp. 5) or temperature (Exp. 6) may not improve yield and could potentially lead to lower purity due to decomposition or side-product formation.

Reaction Condition Tuning

Beyond general process parameters, specific reaction conditions play a crucial role. The choice of solvent, for instance, is critical. In direct amidation reactions that produce water, using a solvent like toluene allows for the azeotropic removal of water via a Dean-Stark apparatus, which is essential for shifting the reaction equilibrium towards the product. sciepub.com

The sequence of reagent addition can also be a key factor in optimizing purity. In some mediated amidation reactions, adding the amine and carboxylic acid to the reaction vessel before the activating agent or catalyst can prevent the formation of undesired side products like anhydrides. rsc.org For syntheses involving chiral centers, which is not the case for this compound but is a general principle, the choice of catalyst and conditions is critical to preserve stereochemical integrity. nih.gov Furthermore, the purity of starting materials and the efficiency of post-reaction workup and purification steps, such as crystallization or chromatography, are fine-tuned to achieve the final product specifications.

Mechanism-Driven Synthetic Development

A deep understanding of the reaction mechanism allows for the rational design of more efficient synthetic routes. The direct thermal amidation of a carboxylic acid and an amine is generally inefficient because the acid-base reaction to form an unreactive salt is much faster than the nucleophilic attack required for amide formation.

Catalytic methods introduce alternative reaction pathways. In boric acid-catalyzed amidation, it is proposed that the boric acid first reacts with the carboxylic acid (4-aminobenzoic acid) to form a mixed anhydride or an acyloxyborate intermediate. sciepub.com This intermediate is a much more potent acylating agent than the free carboxylic acid. The amine (dimethylamine) then attacks this activated intermediate, forming the amide bond and regenerating the boric acid catalyst to continue the cycle. This mechanism explains why a catalytic amount of boric acid can facilitate the conversion of bulk starting material.

For transition metal catalysts like TiCl4, the mechanism is thought to involve the formation of a titanium-carboxylate complex. nih.gov This complexation activates the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the amine. In some cases, evidence suggests that an acyl chloride intermediate may be formed in situ, which is then rapidly converted to the final amide. nih.gov Understanding these intermediates and transition states allows chemists to select catalysts and conditions that favor the desired pathway, leading to the development of more robust and efficient syntheses for compounds like this compound.

Chemical Reactivity and Transformation Studies of 4 Amino N,n Dimethylbenzamide

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 4-Amino-N,N-dimethylbenzamide is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. This directing group influences the regioselectivity of incoming electrophiles, favoring substitution at the ortho and para positions relative to the amino group. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. quora.com

For instance, the nitration of a similarly substituted aromatic compound, 4-bromobenzoic acid, with a mixture of nitric and sulfuric acid cleanly yields 4-bromo-3-nitrobenzoic acid, demonstrating the directing effect of the existing substituents. quora.com While specific studies on this compound are not detailed, the principles of electrophilic substitution suggest that reactions would proceed at the positions ortho to the strongly activating amino group.

Nucleophilic Reactions Involving the Amine Functionality

The primary amino group (-NH2) on the aromatic ring is nucleophilic and can participate in a variety of reactions. mdpi.com These include acylation and alkylation, which are fundamental transformations in organic synthesis.

Acylation: The amino group can react with acylating agents such as acid chlorides or anhydrides to form an amide linkage. This reaction is often used to protect the amino group or to synthesize more complex molecules.

Alkylation: The nitrogen atom of the amino group can also act as a nucleophile in reactions with alkyl halides. However, this reaction can be difficult to control, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. msu.edu

The reactivity of amino groups is a well-established principle in organic chemistry, and these transformations are applicable to this compound for the synthesis of various derivatives. mdpi.commsu.edu

Reactions at the Amide Moiety

The tertiary amide group (-CON(CH3)2) is generally less reactive than the primary amino group. However, it can undergo specific transformations under certain conditions.

Hydrolysis: Amides can be hydrolyzed to their corresponding carboxylic acids and amines under either acidic or basic conditions, typically requiring heat. For this compound, hydrolysis would yield 4-aminobenzoic acid and dimethylamine (B145610).

Reduction: The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction would convert the N,N-dimethylbenzamide moiety into a benzylamine (B48309) derivative.

These reactions are standard transformations for amide-containing compounds and are applicable to this compound.

Reductive Transformations

Reductive transformations of benzamide (B126) derivatives can be achieved using various reagents. For example, the reduction of N,N-dimethyl benzamide has been explored using methods such as catalytic hydroboration with pinacolborane and a Grignard reagent as a catalyst. researchgate.net Another approach involves hydrosilylation, which can reduce nitriles to amines and esters to alcohols, although its direct application to this specific amide under these conditions is not specified. researchgate.net The choice of reducing agent is crucial for selectivity, especially in a molecule with multiple reducible functional groups.

Oxidative Transformations

The oxidation of molecules containing amino and aromatic functionalities can lead to a variety of products, depending on the oxidant and reaction conditions.

Photo-induced oxidation involves the use of light to promote oxidation reactions, often in the presence of a photosensitizer. nih.gov These reactions can generate reactive oxygen species (ROS) that subsequently react with the substrate. nih.gov For aromatic amines, photo-oxidation can lead to the formation of colored products and degradation. Studies on tertiary amides have shown that irradiation can lead to their degradation. researchgate.net While specific studies on the photo-induced oxidation of this compound are limited, the general principles suggest that both the amino group and the aromatic ring could be susceptible to photo-oxidative pathways.

The hydroxylation of the aromatic ring is a type of oxidative transformation where a hydroxyl group (-OH) is introduced onto the benzene ring. This can be achieved through various methods, including the use of specific oxidizing agents or through photo-oxidative processes. The position of hydroxylation is influenced by the existing substituents on the ring. For this compound, the electron-donating amino group would direct incoming electrophilic oxygen species to the ortho positions.

Coupling Reactions

Coupling reactions are fundamental transformations in organic synthesis that create new carbon-carbon or carbon-heteroatom bonds. This compound, with its primary amino group, is an excellent substrate for such reactions, particularly for forming new carbon-nitrogen bonds.

The Chan-Lam (or Chan-Evans-Lam) coupling is a powerful copper-catalyzed cross-coupling reaction that forms aryl carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org This reaction typically involves an amine, alcohol, or thiol derivative and an aryl boronic acid, and it can be conveniently conducted at room temperature in the presence of air. organic-chemistry.orgwikipedia.org For this compound, the primary amino group serves as the nucleophile that couples with various aryl boronic acids.

Research has demonstrated the chemoselective N-arylation of aminobenzamides using simple copper catalysts under open-flask conditions. rsc.org This method is noted for its compatibility with a wide range of functional groups. rsc.org The reaction is generally induced by a copper(II) catalyst, such as copper(II) acetate, which is reoxidized by atmospheric oxygen, allowing for a catalytic cycle. organic-chemistry.org The mechanism involves the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the N-arylated product and a copper(I) species. wikipedia.org The versatility of the Chan-Lam coupling makes it a valuable tool for synthesizing a diverse array of diarylamine structures from this compound. organic-chemistry.orgrsc.org

Table 1: Examples of Chan-Lam Coupling Reactions with Aminobenzamides

| Aryl Boronic Acid Partner | Copper Catalyst | Base/Additive | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Cu(OAc)₂ | Pyridine | Dichloromethane (DCM) | Room Temp, Air | N-phenyl-4-amino-N,N-dimethylbenzamide | wikipedia.orgrsc.org |

| 4-Methoxyphenylboronic acid | Cu(OAc)₂ | 2,6-Lutidine / Myristic Acid | - | Room Temp, Air | N-(4-methoxyphenyl)-4-amino-N,N-dimethylbenzamide | organic-chemistry.org |

| Naphthylboronic acid | [Cu(DMAP)₄I]I | - | Methanol | Room Temp | N-naphthyl-4-amino-N,N-dimethylbenzamide | rsc.org |

Note: This table represents generalized conditions and product types based on Chan-Lam reactions of similar aminobenzamides.

Condensation Reactions

Condensation reactions involving the primary amino group of this compound are a common method for synthesizing larger molecules, most notably Schiff bases (or imines). These reactions typically occur when the amine undergoes a nucleophilic addition to a carbonyl compound, such as an aldehyde or ketone, followed by the elimination of a water molecule. mdpi.combiointerfaceresearch.com

The formation of the imine (C=N) bond is a reversible process, and the stability of the product can be influenced by the reaction conditions and the nature of the substituents on the carbonyl compound. mdpi.com For instance, the reaction of primary amines with aldehydes first forms an intermediate known as a hemiaminal. mdpi.com The subsequent dehydration to form the Schiff base can be influenced by factors such as the solvent's polarity, with polar solvents sometimes shifting the equilibrium toward Schiff base formation. mdpi.com

These Schiff bases are valuable intermediates in their own right and are used in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry. biointerfaceresearch.comsemanticscholar.org

Table 2: Condensation of this compound with Carbonyl Compounds

| Carbonyl Reactant | Solvent | Catalyst/Condition | Product Type |

|---|---|---|---|

| Benzaldehyde | Ethanol (B145695) | Reflux | (E)-N-benzylidene-4-(dimethylcarbamoyl)aniline |

| 4-Methylbenzaldehyde | Ethanol | Reflux | (E)-N-(4-methylbenzylidene)-4-(dimethylcarbamoyl)aniline |

| 4-Nitrobenzaldehyde | Ethanol / Acetic Acid | Heat | (E)-N-(4-nitrobenzylidene)-4-(dimethylcarbamoyl)aniline |

Note: This table provides illustrative examples of Schiff base formation, a common condensation reaction for primary amines.

Specialized Acylation Processes

Acylation of the 4-amino group is a key transformation for this compound, leading to the formation of an amide linkage. While standard acylation methods are common, specialized processes offer enhanced selectivity and functionality. One such biomimetic approach involves the enzymatic in situ activation of carboxylic acids. researchgate.net

In this process, a carboxylic acid is activated with ATP using a carboxylate reductase (CAR) enzyme to generate a highly reactive acyl-adenosine phosphate. researchgate.net This intermediate demonstrates high selectivity for the N-terminal α-amino groups of peptides and proteins over other nucleophilic side chains. researchgate.net This method can be applied to this compound, where the 4-amino group mimics an N-terminus. This strategy allows for the coupling of various functionalized fatty acids, including those with biorthogonal handles like azides, under mild, aqueous conditions. researchgate.net The high selectivity of this enzymatic approach prevents non-specific acylation, which can be a challenge with traditional chemical methods. researchgate.net

Another area of specialized acylation involves processes where the N-terminal blocking of proteins with an acetyl group protects them from intracellular proteolysis. nih.gov The enzymes involved in the catabolism of these N-acetylated proteins, such as acylpeptide hydrolase, are highly specific. nih.gov This biological specificity highlights the potential for developing highly selective enzymatic acylation and deacylation processes for molecules like this compound.

Formation of Complex Molecular Architectures

This compound serves as a valuable building block for the synthesis of complex molecular architectures, including macrocycles and other heterocyclic systems. Its bifunctional nature—possessing a nucleophilic amino group and a benzamide scaffold—allows it to be incorporated into larger structures through sequential or multicomponent reactions. researchgate.net

The synthesis of macrocycles often involves the condensation of two or more building blocks under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. For example, the amino group of this compound can be reacted with a bis-aldehyde in a cyclocondensation reaction to form a macrocyclic Schiff base. nih.gov These macrocycles are of significant interest in supramolecular chemistry for their ability to act as host molecules for various guests. nih.gov

Furthermore, the compound can be utilized in isocyanide-based multicomponent reactions (I-MCRs). researchgate.net These reactions are powerful tools in synthetic chemistry because they allow for the construction of complex, drug-like molecules in a single, efficient step by combining three or more reactants. The amino group of this compound can participate as the amine component in well-known MCRs like the Ugi or Passerini reactions, leading to the rapid generation of diverse chemical libraries based on its core structure. researchgate.net The resulting complex products often serve as scaffolds for developing new therapeutic agents. mdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "4-Amino-N,N-dimethylbenzamide". Both ¹H and ¹³C NMR are utilized to identify the specific arrangement of protons and carbon atoms within the molecule, confirming the presence of the aromatic protons, the primary amino group, and the N,N-dimethyl substitution pattern. Public databases such as PubChem provide access to ¹³C NMR spectral data for this compound. nih.gov

In the broader context of benzamide (B126) derivatives, NMR is crucial for confirming that the synthesized compound conforms to the expected structure. lgcstandards.com While specific binding studies for "this compound" are not detailed in the provided results, NMR is a well-established method for studying compound interactions with biological targets, such as enzymes and proteins, by observing changes in the chemical shifts upon binding.

Table 1: Predicted ¹³C NMR Chemical Shifts for "this compound" and Related Structures

| Compound | Predicted ¹³C NMR Chemical Shifts (δ, ppm) |

| N,N-dimethylbenzamide | 171.76, 136.34, 129.61, 128.54, 128.43, 127.11, 126.98, 77.58, 77.36, 77.16, 76.73 rsc.org |

| 4-bromo-N,N-dimethylbenzamide | 169.06, 135.61, 131.26, 129.15, 122.66 rsc.org |

| N,N,4-trimethylbenzamide | 170.17, 138.92, 133.55, 128.71, 127.05, 39.72, 34.76, 20.90 rsc.org |

| N,N-dimethyl-4-nitrobenzamide | 169.37, 148.34, 142.56, 128.16, 123.90, 77.58, 77.16, 76.73, 39.43, 35.46 rsc.org |

Note: The data presented is for related benzamide structures to provide a comparative context for the expected chemical shifts.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a versatile tool used in various capacities for the analysis of "this compound".

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for confirming the purity and identity of "this compound". bldpharm.com These methods separate the compound from impurities and provide its mass-to-charge ratio, which helps in confirming its molecular weight. acs.orgdoi.org For instance, in the synthesis of related compounds, LC-MS is used to track reaction progress and confirm the mass of the final product. acs.orgdoi.org UPLC, known for its high resolution and speed, is particularly effective for separating the drug from its degradation products, which is crucial for stability-indicating methods. researchgate.net

Solid-Phase Extraction coupled with Mass Spectrometry (SPE-MS) is a sensitive method for quantifying analytes in complex biological samples. In a study on the FTO protein, an SPE-MS assay was developed to monitor the formation of a hydroxylated product from an RNA oligonucleotide substrate, demonstrating the technique's utility in quantifying enzymatic activity. acs.org While not directly applied to "this compound" in the search results, this methodology is applicable for quantifying the compound or its metabolites in biological matrices during preclinical studies. acs.orgresearchgate.net

Gas Chromatography/Mass Spectrometry (GC/MS) is employed for the identification of volatile compounds and degradation products. The PubChem database contains GC-MS data for "this compound", including the top three mass-to-charge ratio peaks, which are crucial for its identification. nih.gov In a study on the herbicide isoproturon, GC/MS was used to identify a photoproduct as 2-amino-5-isopropyl-N,N-dimethylbenzamide. scispace.com This highlights the utility of GC/MS in identifying structural analogs and potential degradation products of "this compound". Furthermore, a GC-MS method was developed for the determination of dimethylamine (B145610) impurity in N,N-dimethylformamide by derivatizing it to N,N-dimethylbenzamide, showcasing the technique's role in impurity profiling. researchgate.net

Table 2: GC/MS Data for "this compound"

| Parameter | Value | Reference |

| Top Peak (m/z) | 120 | nih.gov |

| 2nd Highest Peak (m/z) | 65 | nih.gov |

| 3rd Highest Peak (m/z) | 92 | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in "this compound". The IR spectrum would be expected to show characteristic absorption bands corresponding to the N-H stretching of the primary amine, the C=O stretching of the amide, and the C=C stretching of the aromatic ring. vulcanchem.com While a specific IR spectrum for "this compound" was not found in the search results, data for the related compound 4-(N,N-Dimethylamino)-N,N-dimethylbenzamide is available and can provide comparative insights. spectrabase.comnih.gov

High Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a standard and widely used method for assessing the purity of "this compound" and other related benzamide derivatives. bldpharm.comevitachem.com It is effective in separating the compound from starting materials, byproducts, and isomers. vulcanchem.com Certificates of analysis for related compounds often report HPLC purity, demonstrating its importance in quality control. lgcstandards.com For example, in the synthesis of a selective bromodomain inhibitor, preparative HPLC was used for the purification of an intermediate, 4-acetamido-3-(benzyloxy)-N,N-dimethylbenzamide. acs.org

X-ray Crystallography in Complex Formation and Structural Biology

The crystal packing of 2-Amino-N,3-dimethylbenzamide is stabilized by a network of intermolecular hydrogen bonds. iucr.org Specifically, N—H···N and N—H···O interactions link the molecules into double chains. iucr.orgnih.gov This type of hydrogen bonding is a key factor in the formation of stable crystalline lattices and provides a model for how this compound might interact with itself and with other molecules in a co-crystal or a biological complex. The amino group and the carbonyl oxygen of the amide are the primary sites for these interactions.

Table 1: Crystal Data and Structure Refinement for 2-Amino-N,3-dimethylbenzamide. iucr.orgnih.gov

| Parameter | Value |

| Empirical Formula | C₉H₁₂N₂O |

| Formula Weight | 164.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.833 (6) |

| b (Å) | 5.011 (3) |

| c (Å) | 9.841 (6) |

| β (°) | 118.27 (1) |

| Volume (ų) | 427.1 (4) |

| Z | 2 |

| Temperature (K) | 173 |

The intermolecular hydrogen bond geometry for 2-Amino-N,3-dimethylbenzamide provides quantitative data on the strength and directionality of these interactions. Such details are crucial for understanding the forces that govern molecular recognition and complex formation.

Table 2: Hydrogen Bond Geometry (Å, °) for 2-Amino-N,3-dimethylbenzamide. iucr.org

| D—H···A | D—H | H···A | D···A | D—H···A |

| N1—H1A···N2ⁱ | 0.88 | 2.27 | 3.109 (9) | 160 |

| N1—H1B···O1ⁱⁱ | 0.88 | 2.14 | 2.992 (8) | 163 |

| N2—H2···O1 | 0.86 | 2.16 | 2.639 (8) | 114 |

Symmetry codes: (i) -x+1, y-1/2, -z+1; (ii) -x+1, y+1/2, -z+1.

In the broader context of structural biology, the ability of benzamide derivatives to form specific hydrogen bonds is fundamental to their interaction with biological macromolecules. researchgate.net For instance, the hydrogen bonding capabilities of the central amide group are often crucial for the binding of benzamide-containing molecules to their protein targets. researchgate.net The conformation of the molecule, as revealed by X-ray crystallography, dictates whether the key functional groups are correctly oriented to engage in these vital interactions. researchgate.net The study of co-crystals, where a primary compound is crystallized with a second molecule (a co-former), is a common strategy to understand and modify the physicochemical properties of a substance. Research on co-crystals of related molecules like 4-aminobenzoic acid demonstrates that the formation of acid-amide or acid-pyridine heterosynthons through hydrogen bonding is a recurring and predictable motif. uni.lu This principle is directly applicable to the potential complex formation of this compound.

Medicinal Chemistry and Pharmacological Investigations of 4 Amino N,n Dimethylbenzamide Derivatives

Design and Synthesis of Biologically Active Analogues

The development of potent and selective therapeutic agents from a lead compound, such as one incorporating the 4-Amino-N,N-dimethylbenzamide moiety, relies on systematic structural modifications guided by established medicinal chemistry principles. These include structure-activity relationship (SAR) studies and rational ligand design based on the topology of the biological target's active site.

Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to understanding how specific structural features of a molecule contribute to its biological activity. For derivatives based on a core structure involving this compound, research has focused on identifying key pharmacophoric elements that influence inhibitory potency against enzymes like FTO.

In the development of FTO inhibitors, a key strategy involved modifying a hydroxypyridinyl-glycine core. nih.govsoton.ac.uk The introduction of various aryl amine side chains, including this compound, allowed for the exploration of the substrate-binding site of the enzyme. The potency of these analogues was found to be highly dependent on the nature and position of substituents on the appended aryl ring. For instance, the introduction of a p-nitrophenyl side chain resulted in one of the most potent inhibitors in the series, compound 14a , with an IC₅₀ of 1.5 μM against FTO. nih.gov Generally, this series of compounds demonstrated IC₅₀ values ranging from 1.5 to 60.2 μM, indicating a clear relationship between the structure of the side chain and inhibitory activity. nih.gov

| Compound | R Group (Side Chain) | FTO IC₅₀ (μM) |

| 13b | Phenyl | 2.3 |

| 13c | 4-Nitrophenyl | 3.1 |

| 14a | 4-Nitrophenyl (via amine linker) | 1.5 |

| 14b | 4-(trifluoromethyl)phenyl | 2.5 |

| 14c | 4-Chlorophenyl | 2.8 |

| 14d | 4-Fluorophenyl | 4.3 |

| 14g | Phenyl | 5.2 |

| 14h | Pyridin-3-yl | 12.1 |

| 14i | 4-(dimethylcarbamoyl)phenyl | 60.2 |

This table presents a selection of data to illustrate structure-activity relationships. Data sourced from Shishodia, S., et al. (2021). nih.gov

Ligand Design Principles

The design of these inhibitors was heavily guided by a structure-based approach, leveraging crystallographic data of the FTO enzyme. nih.govsoton.ac.ukacs.org One successful strategy in designing 2-oxoglutarate (2OG) oxygenase inhibitors is to link a mimic of the 2OG co-substrate with a moiety that occupies the primary substrate binding site. nih.govsoton.ac.uk This creates a bifunctional inhibitor with potentially higher potency and selectivity compared to fragments that bind to only one site. nih.govsoton.ac.uk

Analysis of FTO crystal structures in complex with a 2OG mimic and a substrate-competitive inhibitor (rhein) revealed that the two binding pockets are adjacent. nih.govsoton.ac.ukacs.org This observation prompted the design of compounds where the 2OG-mimicking core was functionalized at a specific position (C-6) to introduce side chains, such as the this compound group, that could extend into and interact with the nucleobase binding site. nih.govacs.org X-ray crystallography of FTO in complex with these newly designed inhibitors confirmed this intended binding mode, validating the design principle. nih.gov Specifically, the hydroxypyridyl-glycine core of the inhibitors was observed to bind in the 2OG site and coordinate with the active site metal ion, while the appended aryl amine side chain projected into the substrate-binding pocket. acs.org

Targeted Enzyme and Receptor Modulation

The strategic design of this compound derivatives has led to their successful application as modulators of specific enzymes, most notably the FTO protein.

Fat Mass and Obesity Associated Protein (FTO) Inhibitors

FTO is an Fe(II) and 2-oxoglutarate (2OG)-dependent oxygenase that plays a crucial role in epigenetic regulation by demethylating N6-methyladenosine (m⁶A) in RNA. nih.govsoton.ac.ukacs.org Its association with various human diseases has made it an attractive therapeutic target. nih.gov The development of small-molecule inhibitors is a key strategy for probing its biological functions and exploring its therapeutic potential. nih.gov Structure-based design efforts have identified derivatives incorporating functionalities similar to this compound as potent FTO inhibitors. nih.govacs.org

The inhibitory activity of the synthesized benzamide (B126) derivatives against FTO was quantified using biochemical assays to determine their half-maximal inhibitory concentrations (IC₅₀). The compounds were characterized through both turnover and binding assays. nih.govsoton.ac.ukacs.org NMR studies supported a competitive inhibition model with respect to the 2OG co-substrate. nih.govacs.org

The most potent compound identified in one key study, 14a , exhibited an IC₅₀ value of 1.5 μM against FTO. nih.gov Crystallographic analysis of this inhibitor in complex with FTO revealed detailed binding interactions. The inhibitor's core coordinates with the active site metal ion, while its glycyl carboxylate group forms a salt bridge and hydrogen bonds with key amino acid residues (Arg316, Ser318, and Tyr295). acs.org The p-nitrophenyl group of 14a is positioned between the side chains of Glu234 and Tyr108, causing a significant conformational change by displacing the Glu234 side chain. nih.gov These specific, high-affinity interactions explain the compound's potent inhibition of the enzyme.

A critical aspect of developing enzyme inhibitors for therapeutic use is ensuring their selectivity for the intended target over other related enzymes, thereby minimizing off-target effects. FTO belongs to a large family of human 2OG oxygenases. nih.gov Therefore, the selectivity of the this compound derivatives was assessed against a panel of other 2OG oxygenases, including the hypoxia-inducible factor prolyl hydroxylase (PHD2), asparaginyl hydroxylase (FIH), and several JmjC histone demethylases (KDMs). nih.gov

The developed inhibitors generally showed good selectivity for FTO. nih.gov For instance, the IC₅₀ values for the inhibition of most JmjC KDMs were in the tens of micromolars or higher (>100 μM), significantly weaker than their activity against FTO. nih.gov This demonstrates that the structural modifications designed to target the unique features of the FTO substrate-binding site were successful in conferring selectivity. nih.gov The ability to achieve such selectivity underscores the potential of these compounds as specific chemical probes for studying FTO biology. nih.govnih.gov

| Compound | FTO IC₅₀ (μM) | PHD2 IC₅₀ (μM) | FIH IC₅₀ (μM) | KDM4E IC₅₀ (μM) |

| 13b | 2.3 | >250 | >250 | 11.7 |

| 13c | 3.1 | >250 | >250 | 3.6 |

| 14a | 1.5 | >250 | >250 | 18.2 |

| 14b | 2.5 | >250 | >250 | 16.5 |

| 14c | 2.8 | >250 | >250 | 17.6 |

This table shows the selectivity profile of selected inhibitors against FTO and other 2-oxoglutarate oxygenases. Data sourced from Shishodia, S., et al. (2021). nih.gov

Implications for Anti-Cancer Therapy

Derivatives of benzamide, including those structurally related to this compound, have been a focus of oncological research. The core structure serves as a versatile scaffold for developing inhibitors of protein kinases, which are enzymes that can be over-expressed in cancer cells. nih.gov The strategy often involves designing molecules that can compete with ATP, the natural substrate for kinases, thereby blocking their activity and impeding cancer cell growth. nih.gov

Research into new imidazole-based N-phenylbenzamide derivatives has shown promising cytotoxic activity against various human cancer cell lines. frontiersin.org For instance, certain derivatives have demonstrated significant efficacy against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. frontiersin.org Computational docking studies have suggested that these active compounds exhibit a strong affinity for target receptor proteins like ABL1 kinase. frontiersin.org

The table below summarizes the in-vitro anticancer activity of selected imidazole-based N-phenylbenzamide derivatives. frontiersin.org

| Compound | Substitution | IC₅₀ A549 (μM) | IC₅₀ HeLa (μM) | IC₅₀ MCF-7 (μM) |

| 4e | 4-Chloro | 10.2 | 11.1 | 9.8 |

| 4f | 4-Fluoro | 7.5 | 9.3 | 8.9 |

| Data sourced from Frontiers in Chemistry. frontiersin.org |

These findings underscore the potential of developing N-phenylbenzamide derivatives as effective anticancer agents. frontiersin.org Further molecular dynamic simulations have indicated that these active derivatives can form stable complexes with their target kinase proteins, reinforcing their potential for further development in oncology. frontiersin.org

Tyrosine Kinase 2 (TYK2) Inhibitors for Autoimmune Diseases

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a critical role in the signaling pathways of cytokines like IL-12, IL-23, and type I interferons. nih.govresearchgate.net These pathways are heavily implicated in the pathogenesis of various autoimmune and inflammatory diseases, such as psoriasis, psoriatic arthritis, and systemic lupus erythematosus (SLE). nih.govresearchgate.netnih.gov Consequently, inhibiting TYK2 is a promising therapeutic strategy for these conditions. researchgate.netnih.gov The this compound moiety has been incorporated into the structure of potent and selective TYK2 inhibitors. nih.gov For example, it was used in the synthesis of compound 24 (4-((5-((6-Cyano-4-methylpyridin-3-yl)oxy)-3-methyl-3H-imidazo[4,5-b]pyridin-7-yl)amino)-N,N-dimethylbenzamide), which was identified as a potent TYK2 inhibitor. nih.gov

TYK2 inhibitors can function through different mechanisms. researchgate.net One major class of inhibitors binds to the ATP-binding site in the active kinase domain (JH1), preventing the catalytic activity of the kinase by blocking ATP and subsequent phosphorylation of downstream targets. researchgate.netresearchgate.net These are known as ATP-competitive inhibitors. researchgate.net The development of selective TYK2 inhibitors is crucial to avoid off-target effects associated with inhibiting other JAK family members. nih.gov Research has led to the discovery of reversible and selective TYK2 adenosine (B11128) triphosphate (ATP) competitive inhibitors, such as GLPG3667, which are being developed for treating inflammatory and autoimmune diseases. nih.gov The initial structure-activity relationship (SAR) studies for these compounds focused on modifications at the C7 position of a 3H-imidazo[4,5-b]pyridine scaffold, where various amine derivatives, including this compound, were introduced. nih.gov

The selective inhibition of TYK2 is expected to yield a unique therapeutic profile with potentially fewer side effects than pan-JAK inhibitors. nih.gov Clinical evidence from other TYK2 inhibitors, such as deucravacitinib (B606291) (an allosteric inhibitor) and ropsacitinib (B610013) (an ATP-competitive inhibitor), has highlighted the potential benefits of this class of drugs in treating inflammatory conditions like psoriasis and psoriatic arthritis. nih.gov The development of TYK2 inhibitors derived from scaffolds incorporating this compound aims to achieve high potency and selectivity, thereby offering a targeted oral therapy for a range of autoimmune diseases. nih.gov

Nek2 Kinase Inhibitors in Oncological Research

NIMA-related kinase 2 (Nek2) is a serine/threonine protein kinase that plays a crucial role in regulating the centrosome cycle, which is essential for proper cell division. ljmu.ac.uknih.gov Overexpression of Nek2 is frequently observed in various human cancers, and its suppression can lead to restricted tumor cell growth and apoptosis. ljmu.ac.uk This makes Nek2 an attractive target for the development of new anti-cancer therapies. nih.govdntb.gov.ua

Many small molecule inhibitors of Nek2 function by competing with ATP for the kinase's binding site. nih.govljmu.ac.uk In the pursuit of selective Nek2 inhibitors, a library of 6-cyclohexylmethoxy-2-arylaminopurines was synthesized. ljmu.ac.uk Within this series, the compound 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide, which incorporates the this compound structure (with the amino group attached to the purine (B94841) core), was identified as a potent and selective inhibitor of Nek2. ljmu.ac.uk

The table below shows the inhibitory activity of this compound against Nek2 and a related kinase, CDK2. ljmu.ac.uk

| Compound | Nek2 IC₅₀ (μM) | CDK2 IC₅₀ (μM) | Selectivity (CDK2/Nek2) |

| 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide | 0.62 | 7.0 | >10-fold |

| Data sourced from the Journal of Medicinal Chemistry. ljmu.ac.uk |

This compound demonstrated greater than 10-fold selectivity for Nek2 over CDK2, highlighting the potential for developing targeted therapies by modifying the substituents on the 2-arylamino ring of the purine scaffold. ljmu.ac.uk

In addition to reversible ATP-competitive inhibitors, there is growing interest in developing irreversible inhibitors that form a covalent bond with the target enzyme. rsc.org This approach can lead to prolonged inhibition and potentially greater therapeutic efficacy. For Nek2, researchers have designed inhibitors that target a cysteine residue (Cys22) located near the catalytic domain. rsc.org By examining the crystal structure of a non-covalent inhibitor complexed with Nek2, it was hypothesized that replacing a bulky alkoxy group with a reactive ethynyl (B1212043) group could position the alkyne terminus close to Cys22, allowing for a Michael addition reaction. rsc.org This strategy led to the development of 6-ethynylpurines as covalent inhibitors of Nek2. rsc.org Studies confirmed that the inhibition was time-dependent and could not be reversed by adding excess ATP, consistent with an irreversible mechanism. rsc.org The development of such covalent inhibitors represents a promising avenue for cancer treatment by selectively targeting Nek2. rsc.org

Cellular Activity and Mitotic Aberrations

Detailed studies focusing specifically on the cellular activity and the induction of mitotic aberrations by this compound are not extensively documented in publicly available scientific literature. While the broader class of benzamides has been investigated for various biological activities, specific data concerning the effects of this particular compound on cell division and chromosomal structure remains limited.

Poly(ADP-ribose) Polymerase (PARP) Modulators

Interaction Studies with Biological Targets

While this compound is primarily known as a chemical intermediate, its core structure, the 4-aminobenzamide (B1265587) moiety, serves as a critical scaffold in the design of molecules that interact with various biological targets.

Binding Affinity Assessments

Direct binding affinity assessments for this compound against specific biological receptors are not widely published. However, its structural framework is integral to more complex derivatives designed for high-affinity receptor binding. Research into novel antagonists for dopamine (B1211576) D2 and serotonin (B10506) 5-HT3 receptors has utilized derivatives of the 4-amino-benzoyl moiety. nih.gov

For instance, a series of 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives demonstrated significant binding affinities for these receptors. The introduction of different substituents to the core structure dramatically influenced the binding profile. Some of the most potent compounds exhibited inhibitory concentrations (IC50) in the nanomolar range, indicating high affinity for the dopamine D2 receptor. nih.gov

| Compound | Substituent at 5-position | IC50 (nM) for Dopamine D2 Receptor |

|---|---|---|

| Derivative 82 | Chloro | 61.0 |

| Derivative 110 | Bromo | 17.5 |

| Derivative 112 | Iodo | 23.3 |

| Metoclopramide (Reference) | Chloro | 483 |

This table presents data for complex derivatives containing the 4-aminobenzoyl moiety to illustrate the scaffold's potential in designing high-affinity ligands. Data is sourced from research on dual antagonists for dopamine D2 and serotonin 5-HT3 receptors. nih.gov

Modulation of Receptor Activity

Building on their binding affinities, derivatives of the 4-aminobenzamide scaffold have been shown to be potent modulators of receptor activity. In studies of dual antagonists, specific derivatives were found to exhibit potent antagonistic activity at both dopamine D2 and serotonin 5-HT3 receptors in vivo. nih.gov The (R)-enantiomer of one such derivative showed strong affinity for both receptor types, whereas the (S)-enantiomer was a potent and selective antagonist for the serotonin 5-HT3 receptor. nih.gov This highlights the importance of the core benzamide structure in achieving specific pharmacological actions, though data on the direct receptor activity modulation by the parent compound, this compound, is absent.

Lysophosphatidic Acid Receptors

Lysophosphatidic acid (LPA) receptors are a class of G protein-coupled receptors that mediate a wide range of cellular processes. There are currently at least six recognized LPA receptors (LPA₁-LPA₆). nih.gov These receptors are involved in complex signaling pathways that regulate cell proliferation, migration, and survival. A review of the scientific literature did not yield studies documenting direct interaction or modulation of lysophosphatidic acid receptors by this compound.

Hydrotropic Properties in Pharmaceutical Formulations

Hydrotropes are compounds that can enhance the aqueous solubility of poorly soluble substances. This property is particularly valuable in pharmaceutical formulations for drug delivery. While studies on the hydrotropic properties of this compound are not specified, a closely related structural analog, N,N-Dimethylbenzamide (which lacks the 4-amino group), has been identified as a hydrotropic agent and has been investigated for its capacity to solubilize drugs with low water solubility. sigmaaldrich.com The structural similarity suggests that this compound could potentially exhibit similar characteristics, although empirical studies are required for confirmation.

Studies on Analogues with Enhanced Pharmacological Properties

The foundational structure of this compound has served as a versatile scaffold for the development of novel therapeutic agents with enhanced pharmacological properties. Through strategic structural modifications, medicinal chemists have successfully synthesized analogues exhibiting improved potency, selectivity, and pharmacokinetic profiles across various therapeutic areas, including cardiology and oncology. These studies underscore the chemical tractability of the benzamide core and its potential for optimization to address unmet medical needs.

One of the earliest and most notable examples of enhancing the pharmacological properties of a related analogue involves the structural modification of procainamide (B1213733), a close structural relative of this compound. To address the therapeutic limitations of procainamide, such as its short half-life due to rapid metabolic N-acetylation, researchers synthesized congeners with methyl substituents ortho to the 4-amino group. This steric hindrance was designed to prevent or reduce the rate of metabolism. The resulting dimethylated analogue, 4-amino-N-[2-(diethylamino)ethyl]-3,5-dimethylbenzamide, demonstrated a significant increase in potency against ouabain-induced arrhythmias in vivo. Furthermore, this modification successfully prevented N-acetylation, leading to a longer plasma half-life of 1.4 hours compared to 0.4 hours for procainamide. nih.gov

In the realm of oncology, researchers have explored analogues of 4-Amino-N-(4-aminophenyl)benzamide, a derivative of the core 4-aminobenzamide structure, as inhibitors of DNA methylation. This therapeutic strategy targets DNA methyltransferases (DNMTs), enzymes that are often dysregulated in cancer. A study focused on analogues of the quinoline-based DNMT inhibitor SGI-1027 led to the synthesis of several potent compounds. Notably, specific substitutions on the quinoline (B57606) moiety and the terminal amino group resulted in analogues with significant inhibitory activity against human DNMT3A. For instance, derivatives with a cyclopropyl (B3062369) or a cyclobutyl group on the terminal nitrogen of the quinoline ring showed enhanced potency. nih.gov

Further research into N-substituted benzamide derivatives has yielded compounds with promising anti-proliferative activity against various cancer cell lines. By designing analogues based on the structure of the histone deacetylase (HDAC) inhibitor Entinostat (MS-275), scientists developed a series of compounds with modifications to the linker and cap groups. Several of these novel benzamides displayed inhibitory activity comparable to MS-275 against cell lines such as MCF-7 (breast cancer), MDA-MB-231 (breast cancer), K562 (leukemia), and A549 (lung cancer). The introduction of different cyclic amines and substituted aromatic rings was key to achieving this enhanced anticancer activity.

The antiplasmodial activity of benzamide derivatives has also been a subject of investigation. In a study focused on 2-phenoxybenzamides, structural modifications led to analogues with potent activity against Plasmodium falciparum. The para-substituted N-Boc-piperazinyl derivative, for example, exhibited the highest activity and selectivity among the tested compounds. This research highlights how substitutions on the phenoxy and phenyl rings can significantly modulate the antiplasmodial potency of the benzamide scaffold.

The following tables provide a summary of the research findings for these analogues with enhanced pharmacological properties.

Table 1: Antiarrhythmic Activity of Procainamide Analogues

| Compound | Structure | Conversion Dose (mg/kg) for Ouabain-Induced Arrhythmias | Plasma Half-life (h) | N-Acetylation |

|---|---|---|---|---|

| Procainamide | 19.0 | 0.4 | Extensive | |

| Monomethyl Congener | 18.3 | Not Reported | Not Reported | |

| Dimethyl Congener | 14.3 | 1.4 | Not Metabolized |

Data sourced from Robertson et al. (1988). nih.gov

Table 2: DNA Methyltransferase (DNMT) Inhibitory Activity of 4-Amino-N-(4-aminophenyl)benzamide Analogues

| Compound | R1 | R2 | IC50 (µM) against hDNMT3A |

|---|---|---|---|

| 12 | H | Cyclopropyl | 1.5 |

| 16 | H | Cyclobutyl | 1.7 |

| 31 | OCH3 | H | 2.1 |

| 32 | OCH3 | CH3 | 2.0 |

Data sourced from Rilova et al. (2014). nih.gov

Table 3: Anti-proliferative Activity of N-Substituted Benzamide Derivatives

| Compound | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. MDA-MB-231 | IC50 (µM) vs. K562 | IC50 (µM) vs. A549 |

|---|---|---|---|---|

| 13c | 10.32 | 12.87 | 11.45 | 15.67 |

| 13h | 8.76 | 9.34 | 7.88 | 10.21 |

| 13k | 9.12 | 10.54 | 8.91 | 11.33 |

| MS-275 (Entinostat) | 7.98 | 8.56 | 6.99 | 9.87 |

Table 4: Antiplasmodial Activity of 2-Phenoxybenzamide Derivatives

| Compound | R | IC50 (µM) against P. falciparum (NF54) | Selectivity Index (SI) |

|---|---|---|---|

| 37 | N-Boc-piperazinyl (para) | 0.2690 | 461.0 |

| 39 | N-pivaloylpiperazinyl (para) | 0.5795 | 171.8 |

| 54 | N-Boc-piperazinyl (ortho) | 1.222 | 151.4 |

| 56 | N-pivaloylpiperazinyl (ortho) | Not Reported | Not Reported |

Materials Science and Industrial Applications of 4 Amino N,n Dimethylbenzamide

Role as a Chemical Intermediate in Advanced Synthesis

4-Amino-N,N-dimethylbenzamide serves as an important raw material and intermediate in diverse fields of chemical synthesis. fishersci.co.uk Its bifunctional nature, possessing both a nucleophilic primary amine and a stable amide group, allows for a wide range of chemical transformations. magtech.com.cn This makes it a crucial building block for creating bioactive molecules and specialty chemicals. chemimpex.com The compound's reactivity is centered on the primary amino group, which can readily undergo reactions such as diazotization, acylation, and alkylation to introduce new functionalities and build larger molecular architectures. Its utility as a foundational molecule is recognized in the production of pharmaceuticals, dyes, and agrochemicals. chemimpex.comfishersci.co.uk

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 6331-71-1 | nih.govscbt.com |

| Molecular Formula | C₉H₁₂N₂O | nih.govscbt.com |

| Molecular Weight | 164.20 - 164.21 g/mol | nih.govsigmaaldrich.com |

| Melting Point | 151-154 °C | sigmaaldrich.com |

| Boiling Point | 348.0 ± 25.0 °C at 760 mmHg | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

Applications in Agrochemical Development

The structural framework of this compound is pertinent to the agrochemical industry. chemimpex.comfishersci.co.uk Aminobenzamide derivatives are known to have biological and pharmacological activities that are leveraged in the development of pesticides. magtech.com.cn The presence of both amine and amide groups provides sites for chemical modification to develop new active ingredients for crop protection. magtech.com.cn

Herbicidal Compound SynthesisThe aminobenzamide scaffold is a key component in certain classes of herbicides. While direct synthesis examples for the 4-amino isomer are not extensively detailed in public literature, the synthesis of related isomers provides a strong model for its application. For instance, o-amino-N,N-dimethylbenzamide, an isomer of the subject compound, is a critical intermediate in the production of the sulfonylurea herbicide Orthosulfamuron. This highlights the importance of the N,N-dimethylbenzamide portion of the molecule in creating complex herbicidal agents.

Table 2: Example of Herbicide Synthesized from an Aminobenzamide Intermediate

| Herbicide | Intermediate | Chemical Class |

|---|

| Orthosulfamuron | o-Amino-N,N-dimethylbenzamide | Sulfonylurea |

Utility in Dye and Pigment Formulation

This compound is an established intermediate in the manufacturing of dyes and pigments. fishersci.co.uk The primary aromatic amine group (-NH₂) is a crucial functional group in color chemistry, acting as an auxochrome and a reactive site for forming azo dyes. unb.ca Azo dyes, which are characterized by the nitrogen-nitrogen double bond (-N=N-), constitute a large and important class of synthetic colorants used extensively in the textile and printing industries. plantarchives.org

The synthesis process typically involves the diazotization of the primary amino group of a compound like this compound, followed by a coupling reaction with another aromatic compound. unb.caplantarchives.org This modular synthesis allows for the creation of a vast array of colors with different properties.

Polymer Chemistry Applications

The functional groups on this compound lend themselves to applications in polymer science. It is noted for its use in the production of specialty polymers. chemimpex.com The primary amine can act as a monomer in the synthesis of polyamides or as an initiator or chain-transfer agent in other polymerization reactions.

Amino-functionalized polymers are a significant class of materials with applications ranging from gene delivery carriers to biodegradable plastics. rsc.org The synthesis of polymers incorporating amino acids or their derivatives is a field of growing interest. rsc.org Aromatic amines like this compound can be incorporated into polymer chains to modify properties such as thermal stability, chemical resistance, and adhesive capabilities, making them valuable in the coatings and adhesives industry. chemimpex.com

Functional Material Design

The design of functional materials leverages the specific chemical and physical properties of constituent molecules. This compound can be used as a building block for materials with tailored functions. A clear example is the synthesis of functional dyes. By using a derivative, 4-amino-N,N-diethyl-3-methyl benzamide (B126), researchers have created novel reactive dyes with specialized properties such as insect repellency for application on nylon fibers. This demonstrates how the core aminobenzamide structure can be modified to create materials that go beyond coloration to provide additional functionality. The synthesis of such materials is of interest for applications in military and health sectors.

Theoretical and Computational Chemistry Approaches

Quantum Mechanical Studies

Quantum mechanical studies are fundamental to understanding the intrinsic electronic properties of a molecule. These ab initio methods solve the Schrödinger equation (or approximations of it) to describe the distribution of electrons and predict molecular behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to calculate geometric and electrical properties, offering a balance between accuracy and computational cost. mdpi.com For molecules containing the aminobenzamide scaffold, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are used to optimize the molecular geometry in the ground state. mdpi.comedu.krd

These calculations can elucidate the electronic characteristics of the molecule, providing insights into its stability and reactivity. mdpi.com Furthermore, DFT is a key tool for studying reaction mechanisms. By calculating the energies of reactants, transition states, and products, computational chemists can map out the potential energy surface of a reaction. For instance, DFT has been used to investigate the mechanisms of cycloaddition reactions, determining whether a reaction proceeds through a concerted or stepwise pathway by comparing the activation free energies of different proposed routes. pku.edu.cn This approach allows for the prediction of the most favorable reaction pathway.